molecular formula C15H20N2O2 B13122948 benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

Cat. No.: B13122948
M. Wt: 260.33 g/mol
InChI Key: LPSOUWORWCUSEM-KGLIPLIRSA-N
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Description

Benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic amine derivative featuring a 3,6-diazabicyclo[3.2.2]nonane core. The molecule contains a benzyl ester group at the 6-position, which serves as a protective group for the amine functionality. This compound is structurally significant due to its rigid bicyclic framework, which enhances conformational stability and influences binding interactions in biological systems. The stereochemistry (1R,5S) is critical for its pharmacological profile, as slight variations in configuration can drastically alter receptor affinity and selectivity .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-10-13-6-7-14(17)9-16-8-13/h1-5,13-14,16H,6-11H2/t13-,14+/m1/s1

InChI Key

LPSOUWORWCUSEM-KGLIPLIRSA-N

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1CN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CNCC1CN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst, followed by acid-catalyzed cyclization . This method yields the desired compound with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate has a molecular formula of C15H20N2O2 and a molecular weight of approximately 260.33 g/mol. Its unique structure includes two nitrogen atoms within a bicyclic framework, contributing to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Cytotoxic Activity Against Cancer Cells
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it acts as a ligand for sigma receptors, which are implicated in several cancer pathways. The compound's ability to modulate biological targets positions it as a promising candidate for developing therapeutic agents for cancer treatment.

2. Interaction with Biological Receptors
this compound has been studied for its interactions with sigma receptors and other biological targets. Its capacity to form hydrogen bonds enhances its binding affinity to these targets, potentially influencing various biological pathways and offering insights into new drug design strategies.

Material Science Applications

1. Synthesis of Derivatives
The synthesis of this compound allows for the creation of derivatives that may exhibit enhanced biological activity or novel properties. This aspect is crucial for developing materials with specific functionalities in industrial applications.

2. Coordination Chemistry
The compound's ability to coordinate with metal ions can be leveraged in materials science for creating complex structures with tailored properties. This coordination ability may lead to applications in catalysis and sensor technology.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-Benzyl-3,6-diazabicyclo[3.2.2]nonaneSimilar bicyclic structure without carboxylate groupDifferent reactivity due to lack of functional group
3-Benzyl-3,6-diazabicyclo[3.2.1]octaneBicyclic structure but with one less nitrogen atomDifferent ring size affects chemical properties
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylateSimilar bicyclic framework but different stereochemistryVaries in biological activity due to stereochemical differences

This comparative analysis highlights the significance of the carboxylate group and the specific stereochemistry present in this compound that contribute to its distinct chemical and physical properties.

Case Studies

Case Study 1: Cancer Therapeutics
A study investigating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation compared to control groups. The mechanism was linked to its interaction with sigma receptors, suggesting potential pathways for therapeutic development.

Case Study 2: Coordination Complexes
Research focusing on the coordination chemistry of this compound revealed its ability to form stable complexes with transition metals, enhancing catalytic properties in organic reactions.

Mechanism of Action

The mechanism of action of benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Bicyclic Frameworks

  • tert-Butyl 3,6-Diazabicyclo[3.2.2]nonane-6-Carboxylate (CAS 1214743-62-0): This analog replaces the benzyl ester with a tert-butyl carbamate group. The tert-butyl group offers superior steric protection and acid stability compared to the benzyl ester, making it preferable for synthetic intermediates .
  • tert-Butyl (1S,5S)-3,6-Diazabicyclo[3.2.2]nonane-3-Carboxylate Hydrochloride (CAS 1820575-47-0): Here, the carboxylate group is at the 3-position instead of the 6-position. This positional isomerism alters the molecule’s electronic distribution, impacting hydrogen-bonding interactions. The hydrochloride salt form improves aqueous solubility, a property absent in the neutral benzyl ester derivative .
  • 2,5-Diazabicyclo[3.3.1]nonane Derivatives: Compounds like 3-((1S,6S)-6-benzhydryl-2,5-diazabicyclo[3.3.1]nonane-2-yl)-1-(4-fluorophenyl)propan-1-ol () feature a larger [3.3.1] bicyclic system.

Functional Group Modifications

  • Ethyl 8-Iodo-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane-6-carboxylate (Compound 11, ): This iodinated derivative introduces a halogen atom and an oxa-bridge. The iodine atom may enhance radiopharmaceutical utility, while the oxa-bridge reduces basicity compared to diazabicyclo systems. The ethyl ester group, smaller than benzyl, decreases steric hindrance but may reduce metabolic stability .

Biological Activity

Benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including its interactions with various biological targets, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₀N₂O₂
  • Molecular Weight : 260.33 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure with two nitrogen atoms integrated into the framework, which enhances its reactivity and binding affinity to biological targets.

Research indicates that this compound acts primarily as a ligand for sigma receptors. Sigma receptors are known to modulate various physiological processes, including pain perception and neuroprotection. The compound's ability to form hydrogen bonds and coordinate with metal ions further enhances its interaction with these receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis .

Cytotoxic Effects

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
HeLa (cervical cancer)15Significant growth inhibition
MCF-7 (breast cancer)20Moderate cytotoxicity
A549 (lung cancer)25Reduced cell viability

These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cells, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • In a study evaluating various derivatives of bicyclic compounds, this compound was identified as having a strong inhibitory effect on tumor growth in xenograft models of ovarian cancer. The study reported a tumor growth suppression rate of over 90% when administered at optimal doses .
  • Sigma Receptor Binding Studies :
    • Binding affinity assays demonstrated that this compound has a high affinity for sigma-1 receptors compared to other tested ligands. This interaction is hypothesized to play a crucial role in mediating its anticancer effects through modulation of apoptotic pathways .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other bicyclic compounds but exhibits distinct biological activities:

Compound Name Structural Features Unique Characteristics
3-Benzyl-3,6-diazabicyclo[3.2.2]nonaneSimilar bicyclic structureDifferent reactivity due to lack of carboxylate group
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylateSimilar framework but different stereochemistryVaries in biological activity due to stereochemical differences

These comparisons highlight the importance of stereochemistry and functional groups in determining the biological activity of bicyclic compounds .

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